molecular formula (C2H4O)nC14H30OS B1164934 Cocoamine CAS No. 61788-46-3

Cocoamine

Cat. No.: B1164934
CAS No.: 61788-46-3
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Description

Cocoamine, also known as coconut alkyl amine, is a fatty amine derived from coconut oil. It is characterized by a long hydrocarbon chain, typically containing 12 to 18 carbon atoms. This compound is widely used in various industries due to its surfactant properties, which make it an excellent emulsifier, dispersant, and anti-static agent .

Mechanism of Action

Target of Action

Cocoamine, also known as PEG-15 this compound, is a non-ionic surfactant that belongs to the group of ethoxylated coconut amines . It is an essential intermediate of cationic and amphoteric surfactants . The primary targets of this compound are the surfaces it interacts with, including metal surfaces, where it forms a single layer (film) that provides anti-corrosive properties .

Mode of Action

This compound acts as an emulsifier in products, particularly in oil-in-water (O/W) emulsions . Its molecules take a specific position at the phase boundary, effectively lowering the surface tension between the phases and allowing for the formation of an emulsion . This is a system of two mutually immiscible phases. In addition, due to the presence of a double oxyethylene chain at the nitrogen atom, this compound exhibits the activity of both a non-ionic and a cationic surfactant, especially in acidic systems .

Biochemical Pathways

It is known that this compound can influence the properties of the surfaces it interacts with, such as providing anti-corrosive properties to metal surfaces

Pharmacokinetics

It is known that this compound is resistant to hard water and acid and alkaline environments, which suggests that it has good stability and could potentially have a wide distribution .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to act as an emulsifier and to provide anti-corrosive properties . As an emulsifier, this compound allows for the formation of stable emulsions, which can be beneficial in various applications, such as in cosmetics and cleaning products . Its anti-corrosive properties can protect metal surfaces, which is beneficial in industrial applications .

Action Environment

This compound is resistant to hard water and acid and alkaline environments, which suggests that it can function effectively in a variety of environmental conditions . This resistance also suggests that this compound has good stability, which can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Cocoamine plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. It is an essential intermediate in the production of cationic and amphoteric surfactants. This compound interacts with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. Additionally, it binds to proteins and other biomolecules, altering their structure and function. These interactions are crucial for its role as a dispersant and emulsifier in various biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cell membranes by altering their fluidity and permeability. This, in turn, impacts the transport of ions and molecules across the membrane, influencing cellular homeostasis. This compound also modulates the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate lipases by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and metabolic flux, contributing to its diverse biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cellular function and promote healthy metabolic activity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to adverse effects. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and amino acid metabolism. It interacts with enzymes such as lipases and aminotransferases, influencing the breakdown and synthesis of lipids and amino acids. This compound can also affect metabolic flux by altering the levels of key metabolites, such as fatty acids and amino acids. These interactions are crucial for its role in maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake and distribution within cells. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its biochemical effects. These interactions are essential for its role in cellular signaling and metabolism .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as mitochondria and lysosomes, where it performs distinct functions. For example, in mitochondria, this compound can modulate energy production by influencing the activity of key enzymes involved in the electron transport chain. In lysosomes, it can affect the degradation of biomolecules by modulating the activity of lysosomal enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cocoamine is typically synthesized from coconut oil fatty acids through a process known as the Nitrile Process. This involves the reaction of fatty acids with ammonia at high temperatures (above 250°C) in the presence of a metal oxide catalyst such as alumina or zinc oxide. This reaction produces fatty nitriles, which are then hydrogenated using catalysts like Raney nickel or copper chromite to yield primary amines .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar methods. The process begins with the extraction of fatty acids from coconut oil, followed by their conversion to fatty nitriles and subsequent hydrogenation to produce this compound. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cocoamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides and nitriles.

    Reduction: It can be reduced to form secondary and tertiary amines.

    Substitution: this compound can react with alkyl halides to form quaternary ammonium salts

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses hydrogen gas in the presence of catalysts like Raney nickel.

    Substitution: Involves alkyl halides such as methyl bromide or ethyl chloride

Major Products:

    Oxidation: Amides and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Quaternary ammonium salts

Scientific Research Applications

Cocoamine finds extensive applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.

    Biology: Employed in the formulation of biocides and antimicrobial agents.

    Medicine: Utilized in the development of pharmaceutical formulations due to its emulsifying properties.

    Industry: Widely used in the production of fabric softeners, lubricants, corrosion inhibitors, and cleaning agents .

Comparison with Similar Compounds

    Oleylamine: Derived from oleic acid, used in similar applications but has a longer hydrocarbon chain.

    Tallow amine: Derived from animal fats, used in fabric softeners and corrosion inhibitors.

    Soya amine: Derived from soybean oil, used in agricultural formulations

Uniqueness of Cocoamine: this compound is unique due to its origin from coconut oil, which provides a balanced hydrocarbon chain length. This balance offers optimal surfactant properties, making it highly effective in a wide range of applications compared to other fatty amines .

Properties

CAS No.

61788-46-3

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Armeen CD, Corsamine PCD

Origin of Product

United States

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